molecular formula C19H11F5N2O2 B1670562 Diflufenican CAS No. 83164-33-4

Diflufenican

Cat. No.: B1670562
CAS No.: 83164-33-4
M. Wt: 394.3 g/mol
InChI Key: WYEHFWKAOXOVJD-UHFFFAOYSA-N
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Description

Diflufenican is a herbicide used to control grasses and broad-leaved weeds. It has been widely used in Europe for managing weeds in crops such as lentils and winter cereals. This compound is known for its low aqueous solubility and low volatility, making it moderately persistent in soil systems and very persistent in aquatic systems depending on local conditions .

Scientific Research Applications

Diflufenican has several scientific research applications, including:

Mechanism of Action

Target of Action

Diflufenican is a selective contact and residual herbicide . It primarily targets broadleaf weeds and grasses . The compound is absorbed principally by the shoots of germinating seedlings . It demonstrates effectiveness as an integrated weed management strategy for multiple-herbicide resistant (MHR) waterhemp (Amaranthus tuberculatus) control .

Mode of Action

This compound acts as an inhibitor of phytoene desaturase . This enzyme plays a crucial role in the carotenoid biosynthesis pathway. By inhibiting phytoene desaturase, this compound disrupts the normal function of this pathway, leading to the death of the targeted weeds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the carotenoid biosynthesis pathway . Carotenoids are important pigments in plants that play a role in photosynthesis and protect against photooxidative damage. By inhibiting phytoene desaturase, an enzyme involved in the production of carotenoids, this compound disrupts these essential processes, leading to the death of the plant .

Pharmacokinetics

This compound has a low aqueous solubility and a low volatility . It may be moderately persistent in soil systems depending on local conditions . It can also be very persistent in aquatic systems depending on local conditions . The compound can be analyzed by reverse phase (RP) HPLC method with simple conditions .

Result of Action

The molecular and cellular effects of this compound’s action result in the death of the targeted weeds. By inhibiting the function of phytoene desaturase, this compound disrupts the carotenoid biosynthesis pathway, leading to a lack of essential pigments in the plant. This disruption affects the plant’s ability to carry out photosynthesis and protect against photooxidative damage, ultimately leading to the death of the plant .

Action Environment

The efficacy of this compound can be influenced by environmental factors such as rainfall timing and intensity . Rain splash from intense rainfall has been shown to be a key mechanism for increased this compound exposure on soybean seedlings . Moreover, this compound may be moderately persistent in soil systems and very persistent in aquatic systems, depending on local conditions .

Safety and Hazards

Diflufenican is harmful in contact with skin and to aquatic life . It’s very toxic to aquatic life with long-lasting effects . It also has a low toxicity to mammals if ingested and is thought to be an eye irritant .

Future Directions

Bayer plans to introduce Diflufenican under the brand name Convintro in North America . This aims to tackle two of the most prolific weeds facing farmers today – waterhemp and Palmer Amaranth . Pending

Biochemical Analysis

Biochemical Properties

Diflufenican plays a significant role in biochemical reactions, particularly as an inhibitor of phytoene desaturase, an enzyme involved in the biosynthesis of carotenoids . This inhibition disrupts the production of carotenoids, which are essential for photosynthesis and protection against photooxidative damage. This compound interacts with various biomolecules, including enzymes and proteins, to exert its herbicidal effects. The nature of these interactions primarily involves the binding of this compound to the active site of phytoene desaturase, thereby inhibiting its activity and leading to the accumulation of phytoene .

Cellular Effects

This compound affects various types of cells and cellular processes. In plant cells, it disrupts the biosynthesis of carotenoids, leading to impaired photosynthesis and growth inhibition . This herbicide influences cell signaling pathways by interfering with the normal function of phytoene desaturase, which is crucial for the production of carotenoids. Additionally, this compound impacts gene expression related to carotenoid biosynthesis, resulting in altered cellular metabolism and reduced photosynthetic efficiency .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of phytoene desaturase, an enzyme responsible for the desaturation of phytoene to produce carotenoids . By inhibiting this enzyme, this compound prevents the formation of carotenoids, leading to the accumulation of phytoene and disruption of the carotenoid biosynthetic pathway. This inhibition results in reduced photosynthetic activity and impaired growth in target plants .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is shown to be stable to photolysis in soil, indicating its persistence under field conditions . Over time, this compound may degrade into various metabolites, which can have different effects on cellular function. Long-term studies have shown that this compound can lead to decreased body weight gain and increased organ weights in the liver of test animals . These temporal effects highlight the importance of considering the stability and degradation of this compound in laboratory and field studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At high doses, this compound has been observed to cause systemic toxicity, including decreased body weight gain and increased liver weights . In multigeneration studies, high doses of this compound have been associated with incidences of dystocia, although no carcinogenic potential has been demonstrated . These findings underscore the importance of determining appropriate dosage levels to minimize adverse effects while maintaining efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly in plants. It is metabolized primarily through hydroxylation and conjugation reactions . The metabolism of this compound in plants involves the formation of hydroxylated metabolites, which are further conjugated with sugars or amino acids. These metabolic pathways help in the detoxification and elimination of this compound from plant tissues .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed by plant roots and translocated to the shoots, where it exerts its herbicidal effects . The transport of this compound within plant tissues is facilitated by its interaction with specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound in target tissues, enhancing its efficacy as a herbicide .

Subcellular Localization

The subcellular localization of this compound is primarily within the chloroplasts, where it inhibits the enzyme phytoene desaturase . This localization is crucial for its activity, as the chloroplast is the site of carotenoid biosynthesis. This compound’s targeting to the chloroplasts ensures that it effectively disrupts the carotenoid biosynthetic pathway, leading to impaired photosynthesis and growth inhibition in target plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diflufenican is synthesized through a series of chemical reactions involving the introduction of fluorine atoms into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves the use of fluorinating agents and various organic solvents under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis in specialized facilities. The process includes multiple steps of chemical reactions, purification, and quality control to ensure the final product meets regulatory standards. The production methods are designed to be efficient and environmentally friendly, minimizing waste and emissions .

Chemical Reactions Analysis

Types of Reactions: Diflufenican undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under certain conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can alter the chemical structure of this compound, affecting its herbicidal properties.

    Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by different atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and organic solvents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce this compound oxides, while reduction can yield this compound derivatives with altered functional groups .

Comparison with Similar Compounds

    Flufenacet: Another herbicide used for weed control, often combined with diflufenican for enhanced efficacy.

    Iodosulfuron-methyl-sodium: An acetolactate synthase inhibitor used in combination with this compound for broader weed control.

Comparison: this compound is unique in its mode of action as a phytoene desaturase inhibitor, whereas flufenacet and iodosulfuron-methyl-sodium have different modes of action. This uniqueness allows this compound to be used in combination with other herbicides to manage resistant weed populations effectively .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F5N2O2/c20-12-6-7-16(15(21)10-12)26-17(27)14-5-2-8-25-18(14)28-13-4-1-3-11(9-13)19(22,23)24/h1-10H,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEHFWKAOXOVJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041494
Record name Diflufenican
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83164-33-4
Record name Diflufenican
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83164-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diflufenican [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083164334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diflufenican
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridinecarboxamide, N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIFLUFENICAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T8D1VDO6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Analogously to Example 3, 6.84 g (25 mmol) of 3-chloro-2-(3-trifluoromethyl)phenoxypyridine (prepared according to Example 2), 4.84 g (37.5 mmol) of 2,4-difluoroaniline, 2.92 g (27.5 mmol) of sodium carbonate, 17.5 mg (25 μmol) of dichlorobis(triphenylphosphine)palladium(lI) and 0.31 g (0.75 mmol) of (±)-1-[2-(diphenylphosphino)ferrocenyl]ethyl-di-tert-butylphosphine in 25 ml of xylene were reacted under a CO pressure of 15 bar at 150° C. for 19 hours. The conversion was ca. 70 percent. The mixture was worked up as in Example 3 to give 6 g of crude product in the form of a yellow crystalline solid. It was purified by recrystallization from 50 ml of methylcyclohexane. The yield of the title compound was 3.25 g (33 percent) of a white solid. Other data concerning the title compound was:
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis(triphenylphosphine)palladium(lI)
Quantity
17.5 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.31 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of thionyl chloride (465 ml) and 2-(3-trifluoromethylphenoxy)nicotinic acid [930 L g; described by F. J. Villani et al, J. Med. Chem. 18, 1 (1975)] was allowed to stand at ambient temperature for 18 hours and was then heated at reflux for 1 hour. Toluene (1 liter) was then added and the solution was evaporated under reduced pressure. The residue thus obtained was dissolved in methylene chloride (3 liters) and treated, with stirring, with triethylamine (453 ml) at ambient temperature. 2,4-Difluoroaniline (422 g) was then added over 1 hour while maintaining the temperature at 10° to 15° C. and the mixture was then heated at reflux for 2 hours. The methylene chloride was removed by distillation and the residue was treated with water (4 liters). A solid of spongy texture was obtained which was filtered off, dried at 50° C. and recrystallised from a mixture of toluene and hexane (2:3; 15 liters), to give N-(2,4-difluorophenyl)-2-(3-trifluoromethylphenoxy)nicotinamide (720 g), m.p. 160°-161° C. as a colourless crystalline solid.
Quantity
465 mL
Type
reactant
Reaction Step One
Quantity
930 L
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
422 g
Type
reactant
Reaction Step Three
Quantity
3 L
Type
solvent
Reaction Step Four
Quantity
453 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of Diflufenican in plants?

A: this compound targets phytoene desaturase (PDS) [, , , ], an enzyme essential for carotenoid biosynthesis in plants.

Q2: How does this compound's interaction with PDS affect plants?

A: By inhibiting PDS, this compound disrupts carotenoid biosynthesis [, , , ]. Carotenoids protect chlorophyll from photo-oxidative damage; therefore, their absence leads to chlorophyll degradation and the characteristic bleaching of green tissues in susceptible plants [, , ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C19H11F5N2O2, and its molecular weight is 390.3 g/mol.

Q4: How does the application time of this compound affect its persistence in soil?

A: Studies have shown that this compound applied in the early spring degrades faster than when applied in the preceding autumn []. This suggests that this compound's soil metabolism is faster during spring/summer than winter.

Q5: Do organic fertilizers influence the persistence of this compound in soil?

A: Research indicates that applying organic fertilizers, such as green manure, cow manure, or pig slurry, before sowing can increase the persistence of this compound in soil [, ]. This effect is primarily attributed to the young soil organic matter and is less pronounced after six months.

Q6: Has research explored alternative chemical structures with similar herbicidal activity to this compound?

A: Yes, recent studies have investigated N-benzyl-6-methylpicolinamides as a novel scaffold for potential bleaching herbicides []. These compounds demonstrate a similar bleaching effect on weeds and an interference with carotenoid biosynthesis, suggesting they share a comparable mode of action with this compound.

Q7: Does the formulation of this compound influence its efficacy?

A: While not directly addressed in the provided abstracts, research highlights the importance of appropriate formulation for herbicides [, ]. Factors such as solubility, bioavailability, and compatibility with other agrochemicals can significantly impact efficacy. Further research specific to this compound formulations would be beneficial.

Q8: Does this compound accumulate in edible parts of cereal crops?

A: Studies analyzing this compound residues in wheat and maize after repeated applications found no detectable residues above the limit of determination (0.001 mg/kg) in any edible plant parts []. This suggests low risk of this compound accumulation in cereal grains.

Q9: Has the efficacy of this compound been evaluated in field conditions?

A: Yes, numerous studies have investigated the efficacy of this compound in controlling weeds in field crops like wheat, barley, and garlic [, , , , , ]. Results generally indicate good control of various weed species, particularly when applied pre-emergence or early post-emergence.

Q10: Are there known cases of weed resistance to this compound?

A: Yes, resistance to this compound has been documented in several weed species, including oriental mustard [, ] and wild radish [, ]. In some instances, cross-resistance to other PDS-inhibiting herbicides like picolinafen has also been observed [].

Q11: What mechanisms are responsible for this compound resistance?

A: Research suggests both target-site and non-target-site resistance mechanisms are involved. A Leu-526-Val mutation in the PDS gene confers resistance in oriental mustard []. In contrast, wild radish populations exhibit non-target-site resistance potentially linked to enhanced herbicide metabolism mediated by cytochrome P450s [].

Q12: What analytical methods are commonly employed for detecting and quantifying this compound residues?

A: Gas chromatography coupled with electron capture detection (GC-ECD) [] and ultra-high pressure liquid chromatography [] are among the analytical techniques used to determine this compound residues in soil and plant matrices.

Q13: Can this compound degradation be stimulated in environments like urban gravel?

A: Research suggests that amending urban gravel with dry alfalfa can stimulate the formation of AE-B, the primary metabolite of this compound []. This effect is attributed to the increased microbial activity and abundance of microorganisms involved in complex carbon source degradation, facilitated by the alfalfa amendment.

Q14: Are there alternative herbicide options for controlling this compound-resistant weeds?

A: While specific alternatives depend on the weed species and resistance mechanisms present, research suggests rotating different herbicide modes of action is crucial to manage resistance [, , , ]. For instance, using herbicides with different target-sites, such as ALS inhibitors or ACCase inhibitors, in combination or rotation with this compound might help delay resistance development.

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